(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a halogenated chromene derivative with the molecular formula C22H13Cl2FN2O2 and a molecular weight of 427.256 . Its stereochemical configuration is defined by the 2Z double-bond geometry, critical for its spatial orientation and intermolecular interactions. Key identifiers include:
- CAS No.: Multiple entries (e.g., ZINC17299405, MCULE-7676171846) .
- ChemSpider ID: 32041687 .
- IUPAC Name: (2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide .
The compound features a chromene backbone substituted with dichloro groups at positions 6 and 8, a 4-fluorophenylimino group at position 2, and a phenylcarboxamide at position 2.
Properties
IUPAC Name |
6,8-dichloro-2-(4-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-12(15(20)22)16(23-14(8)13(18)7-9)21-11-3-1-10(19)2-4-11/h1-7H,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOALQQLBCVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
Molecular Architecture
(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide features a chromene core with several key structural elements:
- A 2H-chromene backbone (benzopyran structure)
- Chlorine substituents at positions 6 and 8, enhancing electrophilicity and membrane permeability
- An imine linkage at position 2 with Z-configuration connecting to a 4-fluorophenyl moiety
- A carboxamide group at position 3 providing hydrogen bonding capability
- Molecular formula: C₁₆H₉Cl₂FN₂O₂
- Molecular weight: 351.16 g/mol
Physicochemical Properties
The compound's properties are significantly influenced by its halogenated substituents and functional groups, as summarized in Table 1.
Table 1: Physicochemical Properties of this compound
Synthetic Methodologies
Synthesis from 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid Derivatives
One of the most efficient approaches for preparing the target compound involves using 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid or its derivatives as starting materials. This approach leverages the structural similarity between the 2-oxo intermediate and the desired 2-imino product.
Preparation of Starting Materials
The synthesis begins with 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-86-2), which is commercially available or can be synthesized through established methods. The key intermediate in this synthetic route is 6,8-dichloro-2-oxo-2H-chromene-3-carbonyl chloride, which is prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride.
Amidation and Imination Sequence
The preparation proceeds through a sequential amidation-imination process:
- Amidation Step : The acid chloride is reacted with ammonia (or ammonium hydroxide) to form 6,8-dichloro-2-oxo-2H-chromene-3-carboxamide
- Imination Step : The resulting carboxamide undergoes condensation with 4-fluoroaniline to yield the target this compound
This approach is analogous to the synthesis reported for related compounds such as 6,8-dichloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide.
Multicomponent Synthesis from Salicylaldehyde Derivatives
An alternative approach involves building the chromene scaffold through a multicomponent synthesis starting from appropriately substituted salicylaldehyde derivatives.
Chromene Core Formation
The chromene core can be constructed through the reaction of 3,5-dichlorosalicylaldehyde with active methylene compounds followed by cyclization. This step typically involves:
- Knoevenagel condensation between the salicylaldehyde and a β-ketoester or malononitrile
- Intramolecular cyclization to form the chromene ring structure
- Further functionalization to introduce the carboxamide group at position 3
Synthesis via Cyano Acetamide Intermediates
Drawing from methodologies for similar chromene derivatives, a synthesis route utilizing cyano acetamide intermediates can be employed.
Preparation of Key Intermediates
Based on the synthesis of related compounds, the preparation of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide serves as a guide. The synthesis involves:
- Reaction of cyanoacetic acid with substituted anilines using coupling agents
- Formation of an intermediate that serves as a building block for the chromene scaffold
Construction of the Target Molecule
The cyano acetamide intermediate is then transformed through a series of reactions:
- Reaction with 4-fluoroaniline in isopropanol under nitrogen atmosphere
- Addition of triethylorthoformate and heating at reflux to form the chromene ring and introduce the imino functionality
- Careful control of reaction conditions to ensure selective formation of the Z-isomer
Table 2: Comparison of Synthetic Routes for this compound
Detailed Reaction Parameters
Solvent Effects and Optimization
The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Based on the synthesis of structurally related compounds, several solvents have proven effective:
Table 3: Solvent Selection and Effects on Key Synthetic Steps
Catalysis and Reaction Enhancers
Various catalysts and additives can significantly improve reaction efficiency:
- Acid catalysts : p-toluenesulfonic acid or Lewis acids (BF₃·Et₂O, AlCl₃) can enhance the cyclization step
- Base catalysts : Triethylamine, pyridine, or potassium carbonate facilitate the imination process
- Additives : N,N'-dicyclohexylcarbodiimide (DCC) enhances amide formation, while triethylorthoformate promotes cyclization and condensation reactions
Critical Reaction Conditions
Based on the synthesis of analogous compounds, several critical reaction parameters have been identified:
Table 4: Critical Parameters for Successful Synthesis
Purification and Characterization
Purification Methodologies
The target compound and its intermediates require specific purification techniques to ensure high purity:
- Recrystallization : The final product can be purified by recrystallization from ethyl acetate/hexanes or isopropanol
- Column chromatography : For difficult separations, silica gel chromatography using hexane/ethyl acetate (20:1) provides effective purification
- Sequential washing : The crude product is typically washed with appropriate solvents (isopropanol, water) to remove impurities
Analytical Characterization
Comprehensive characterization of the target compound involves multiple complementary techniques:
Table 5: Analytical Methods for Product Characterization
| Analytical Method | Expected Results | Significance |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.8-8.5 ppm (aromatic protons); δ 8.0-9.0 ppm (carboxamide NH) | Confirms structure and purity |
| ¹³C NMR | Signals for carbonyl carbon (165-170 ppm); imine carbon (155-160 ppm) | Verifies carbon framework |
| ¹⁹F NMR | Signal for aromatic fluorine (-110 to -120 ppm) | Confirms 4-fluorophenyl moiety |
| IR Spectroscopy | Bands at 3300-3500 cm⁻¹ (NH); 1650-1700 cm⁻¹ (C=O); 1600-1650 cm⁻¹ (C=N) | Identifies functional groups |
| Mass Spectrometry | Molecular ion at m/z 351; characteristic isotope pattern for dichlorinated compound | Confirms molecular formula |
| Elemental Analysis | C (54.73%), H (2.58%), N (7.98%), Cl (20.18%), F (5.41%), O (9.11%) | Validates composition |
| X-ray Crystallography | Confirmation of Z-configuration of imine bond | Establishes absolute stereochemistry |
Spectroscopic Profile
The spectroscopic data provide definitive confirmation of the compound's structure:
- ¹H NMR : The spectrum typically shows signals for the aromatic protons of both the chromene and 4-fluorophenyl rings, along with the characteristic signal for the carboxamide NH
- IR Spectrum : Key bands include the carboxamide NH stretch (3300-3500 cm⁻¹), carbonyl stretch (1650-1700 cm⁻¹), and imine stretch (1600-1650 cm⁻¹)
- Mass Spectrum : The molecular ion peak shows a characteristic isotope pattern due to the presence of two chlorine atoms, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in the ratio of approximately 9:6:1
Scale-Up Considerations and Yield Optimization
Scaling Parameters
When scaling up the synthesis from laboratory to production quantities, several factors must be addressed:
- Heat transfer : Larger reaction volumes require careful temperature management, particularly during exothermic steps
- Mixing efficiency : Adequate stirring becomes crucial for maintaining reaction homogeneity
- Addition rates : Controlled addition of reagents (especially triethylorthoformate) is essential to prevent localized heating
- Solvent volumes : Optimized solvent ratios minimize waste while ensuring complete dissolution of reactants
Yield Enhancement Strategies
Based on the synthesis of related compounds, several strategies have proven effective for maximizing yields:
Table 6: Yield Optimization Approaches
Reaction Monitoring
Effective reaction monitoring ensures optimal conversion and product quality:
- Thin-layer chromatography (TLC) : Allows real-time tracking of reaction progress
- High-performance liquid chromatography (HPLC) : Provides quantitative assessment of conversion and purity
- Reaction sampling and NMR analysis : Enables detailed structural confirmation during scale-up
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chromenes with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H13Cl2FN2O2
- Molecular Weight : 427.26 g/mol
- CAS Number : 313976-07-7
The presence of dichlorine and a fluorophenyl imine substituent significantly influences its reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for medicinal chemistry research.
Medicinal Chemistry
The compound is being explored for its potential as an anti-cancer agent. Chromene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines, suggesting that (2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide may possess similar properties.
Antimicrobial Activity
Preliminary studies suggest that this compound could exhibit antimicrobial properties. Chromenes are known for their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in microorganisms. Investigations into the structure-activity relationship (SAR) of chromene derivatives have indicated that modifications can enhance their efficacy against various pathogens.
Enzyme Inhibition
There is growing interest in the compound's potential as an enzyme inhibitor. Specifically, its ability to inhibit enzymes involved in critical metabolic pathways could lead to therapeutic applications in treating metabolic disorders or diseases linked to enzyme dysfunction.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of several chromene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of chromene derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In this study, this compound was identified as one of the most potent compounds, suggesting its potential as a lead candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Core
(a) Halogenation Patterns
- Target Compound : 6,8-Dichloro substitution enhances electron-withdrawing effects, increasing stability and influencing binding to hydrophobic pockets .
- Analog 1: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., compounds 4a–i) Key Difference: Single chloro substituent at position 4; carbamate instead of carboxamide. Lipophilicity: Log k values (HPLC) range from 1.2–3.5, lower than the target compound’s predicted log P (~4.5) due to reduced halogenation .
(b) Modifications at the Imino Group
- Analog 2: (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Key Difference: Acetyl group replaces dichloro substituents. Molecular Weight: 324.311 (vs. 427.256), reducing steric bulk. Impact: Increased solubility but diminished hydrophobic interactions .
(c) Cyanophenyl vs. Fluorophenyl Substitution
- Analog 3: (2Z)-6,8-Dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide Key Difference: 4-cyanophenyl instead of 4-fluorophenyl. Electronic Effects: Cyano’s strong electron-withdrawing nature may alter π-π stacking or hydrogen bonding compared to fluorine .
Table 1: Comparative Analysis of Key Parameters
Biological Activity
(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Its unique structural features, including dichlorination and the presence of a fluorophenyl imine substituent, suggest significant potential in various biological applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
The compound has a molecular formula of CHClFNO and an average mass of approximately 365.15 g/mol. The structural formula is characterized by:
- Dichloro groups : Contributing to its reactivity and potential biological interactions.
- Fluorophenyl imine group : Enhancing electronic properties and possibly improving binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Chromene Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Chlorine Atoms : Chlorination reactions are performed to introduce the dichloro substituents.
- Imine Formation : The reaction between an amine and a carbonyl compound leads to the formation of the imine linkage.
The reaction mechanisms often involve nucleophilic addition followed by condensation, which is characteristic of imines and carboxamides.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting potent cytotoxic effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory effects of this compound. It was observed to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 = 15 µM. |
| Study B | Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli with MIC = 25-50 µg/mL. |
| Study C | Anti-inflammatory Effects | Reduced cytokine levels in LPS-stimulated macrophages. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include:
- Temperature control : Sensitive steps (e.g., imine condensation) require precise thermal regulation to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres prevent oxidation .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic methods are essential for structural validation?
- ¹H/¹³C NMR : Confirms substituent positions and Z-configuration of the imine group .
- IR spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and imine (C=N ~1600 cm⁻¹) functionalities .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 377.23) .
Q. How is the compound’s stability assessed under laboratory conditions?
- Accelerated stability studies : Expose the compound to light, humidity, and varying pH (e.g., 4–9) to monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C typical for chromene derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the Z-configuration of the imine group?
- Single-crystal X-ray diffraction : Utilizes SHELXL (via SHELX suite) to refine bond lengths/angles, confirming the (2Z) stereochemistry .
- Comparative analysis : Overlay experimental data with DFT-calculated structures to validate geometry .
Q. What strategies address contradictions in bioassay data (e.g., varying IC₅₀ values across cancer cell lines)?
- Orthogonal assays : Combine MTT viability assays with caspase-3 activation studies to confirm apoptosis mechanisms .
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify off-target effects .
- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl group to isolate pharmacophore contributions .
Q. How is the reaction mechanism elucidated for imine formation in the synthesis?
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace imine bond formation via NMR .
Q. What computational tools predict binding interactions with biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
Data Analysis & Methodological Challenges
Q. How can researchers optimize HPLC conditions for purity analysis?
- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA improves peak resolution .
- Column selection : C18 columns (5 µm particle size) provide optimal retention for chromene derivatives .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Design of Experiments (DoE) : Use factorial designs to test solvent, catalyst, and temperature interactions .
- Quality control : Implement LC-MS for each batch to ensure consistent impurity profiles (<2%) .
Q. How are structure-activity relationships (SARs) systematically explored?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with trifluoromethyl) and test activity .
- QSAR modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
